[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol
Description
[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxymethyl group (–CH2OH) and a trifluoroethoxy (–OCH2CF3) substituent on a benzene ring. The trifluoroethoxy group is electron-withdrawing, enhancing the compound's stability and influencing its reactivity in synthetic applications. Bromine at the 2-position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group offers a site for further derivatization, such as oxidation or esterification. This compound is likely utilized in pharmaceutical or agrochemical research due to its structural versatility .
Properties
IUPAC Name |
[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3,14H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQBYNHKLHXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Toluene Derivatives
A foundational approach involves brominating a toluene precursor to establish the 2-bromo-3-methylphenyl scaffold. As demonstrated in CN113233957A , bromination of 2-methyl-4-iodoaniline with N-bromosuccinimide (NBS) and an initiator yields 2-bromo-4-iodotoluene in 85–92% yield. For [2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol, analogous conditions could brominate a trifluoroethoxy-substituted toluene intermediate.
Critical Parameters
Copper-Catalyzed Trifluoroethoxylation
The introduction of the 2,2,2-trifluoroethoxy group is achieved via nucleophilic aromatic substitution. WO2008055851A1 details the reaction of 2,5-dihalotoluene with 2,2,2-trifluoroethanol (TFE) using a copper catalyst (e.g., CuI) and strong base (e.g., K₂CO₃). Applied to the target compound, this method would replace a halogen atom at the meta position relative to the methyl group.
Optimized Conditions
Sequential Functionalization via Diazotization and Etherification
Diazotization-Hydroxylation for Phenol Intermediates
CN1962603A outlines a route to 2-(2,2,2-trifluoroethoxy)phenol using o-nitrochlorobenzene as a starting material. The nitro group is reduced to an amine, diazotized, and hydrolyzed to a phenol, which is then etherified with TFE. For the target compound, this approach could be adapted to install the trifluoroethoxy group before bromination.
Stepwise Protocol
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Reduction: Hydrogenate 3-nitro-4-bromotoluene to 3-amino-4-bromotoluene using Pd/C (90% yield).
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Hydroxylation: Hydrolyze the diazonium salt to 3-bromo-4-methylphenol.
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Etherification: React with TFE under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in NaOH (70°C, 6 hours).
Yield Data
Hydroxymethyl Group Introduction via Oxidation/Reduction
Oxidation of Methyl to Carboxylic Acid Followed by Reduction
A two-step process converts a methyl group to a hydroxymethyl moiety:
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Oxidation: Convert 2-bromo-3-(2,2,2-trifluoroethoxy)toluene to the corresponding benzoic acid using KMnO₄ or CrO₃.
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Reduction: Reduce the carboxylic acid to the alcohol using LiAlH₄ or safer alternatives like NaBH₄/I₂.
Safety Note: CN113233957A avoids LiAlH₄ due to hydrogen gas risks, opting for alkaline hydrolysis of bromomethyl intermediates. For example:
Integrated Synthetic Routes
Route 1: Bromination → Trifluoroethoxylation → Alcohol Formation
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Starting Material: 3-methylphenol.
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Bromination: NBS/initiator system to 2-bromo-3-methylphenol.
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Trifluoroethoxylation: CuI/TFE/K₂CO₃ to install the ether group.
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Oxidation/Reduction: KMnO₄ → NaBH₄/I₂ for hydroxymethyl group.
Theoretical Yield: 72–78% overall.
Route 2: Trifluoroethoxylation → Bromination → Alcohol Formation
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Starting Material: 3-methylanisole.
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Trifluoroethoxylation: Replace methoxy group with TFE via SNAr.
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Bromination: Regioselective bromination at position 2.
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Demethylation: BBr₃ to yield the alcohol.
Advantage: Avoids oxidation/reduction steps.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 4 |
| Key Challenges | Oxidation control | Demethylation yield |
| Overall Yield (Estimated) | 72–78% | 65–70% |
| Safety Considerations | LiAlH₄ avoidance | BBr₃ handling |
Industrial Scalability and Waste Mitigation
CN113233957A emphasizes reducing hazardous waste by avoiding LiAlH₄ and using aqueous NaOH for hydrolysis. Similarly, CN1962603A employs phase-transfer catalysts to enhance reaction efficiency and minimize solvent use. For large-scale production:
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Solvent Recycling: DMF or DMSO recovery systems.
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Byproduct Management: Bromide salts from NBS reactions can be precipitated and reused.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:
Notes:
- Trifluoroethoxy (–OCH2CF3) vs. trifluoromethoxy (–OCF3): The former has a longer chain, increasing steric bulk and altering lipophilicity .
- Hydroxymethyl (–CH2OH) vs. phenol (–OH): The hydroxymethyl group is less acidic (pKa ~15–16) compared to phenolic –OH (pKa ~10), impacting reactivity in nucleophilic substitutions .
Key Research Findings
Synthetic Utility : Compounds with trifluoroethoxy substituents exhibit enhanced metabolic stability in drug candidates due to fluorine’s inductive effect .
Regioselectivity : Positional isomers (e.g., bromine at 2- vs. 4-position) show divergent reactivity in cross-coupling reactions. For example, bromine at the 2-position may favor ortho-directed metalation .
Safety Profiles : Related brominated trifluoroethoxy compounds are classified as irritants, requiring handling under controlled conditions (e.g., sealed storage, PPE) .
Biological Activity
[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoroethoxy group attached to a phenyl ring. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom may facilitate halogen bonding, while the trifluoroethoxy group can enhance membrane penetration. These interactions can modulate enzymatic activities and disrupt cellular processes, contributing to its observed effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
There is also emerging evidence supporting the anticancer potential of this compound. Investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong activity.
Study on Anticancer Effects
In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner. The study highlighted the compound's potential as a lead for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol | Moderate | High |
| (3-Bromo-4-methylphenyl)methanol | Low | Moderate |
The comparative analysis shows that while this compound exhibits high antimicrobial activity, its anticancer activity is moderate compared to some structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-(2,2,2-trifluoroethoxy)phenol. Introduce bromine at the ortho position using brominating agents like N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity .
- Step 2 : Protect the hydroxyl group (e.g., via silylation) before bromination to prevent side reactions. Deprotect post-bromination to yield the intermediate alcohol .
- Step 3 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) to balance reaction speed and selectivity. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the aromatic proton splitting patterns (e.g., para-substitution vs. ortho-bromine effects) and trifluoroethoxy group signals (δ ~4.4–4.6 ppm for -OCH₂CF₃) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z ~285 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹) and C-Br (~550–600 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence regioselectivity and electronic properties in this compound?
- Mechanistic Insights :
- The -OCH₂CF₃ group acts as a strong electron-withdrawing substituent, directing electrophilic bromination to the ortho position via resonance and inductive effects. Computational studies (e.g., DFT calculations) can map electron density to predict reactivity .
- Compare with non-fluorinated analogs (e.g., methoxy derivatives) to quantify electronic effects using Hammett parameters .
Q. What strategies resolve discrepancies in reaction yields or purity during scale-up?
- Troubleshooting Workflow :
- Issue 1 : Low yield due to competing side reactions.
- Solution : Introduce protecting groups (e.g., silyl ethers) for the alcohol moiety before bromination .
- Issue 2 : Impurities from residual catalysts.
- Solution : Optimize purification via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .
Q. How can molecular docking predict the biological activity of this compound?
- Computational Protocol :
- Step 1 : Generate 3D conformers of the compound using software like Open Babel.
- Step 2 : Perform flexible docking (e.g., AutoDock4) with target proteins (e.g., kinases or GPCRs), allowing side-chain flexibility in the binding pocket .
- Step 3 : Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .
Q. What in vitro assays assess metabolic stability of the trifluoroethoxy group?
- Methodology :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) to estimate metabolic liability .
- CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
Data Analysis & Validation
Q. How are conflicting spectral data (e.g., NMR shifts) resolved for structurally similar compounds?
- Resolution Workflow :
- Step 1 : Acquire 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
- Step 2 : Compare with literature data for brominated trifluoroethoxy phenols (e.g., PubChem entries) .
- Step 3 : Use computational NMR prediction tools (e.g., ACD/Labs) to simulate spectra and identify outliers .
Q. What analytical methods ensure batch-to-batch consistency in academic synthesis?
- QC Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
